molecular formula C15H15BrFN5 B2947414 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole CAS No. 1282516-76-0

5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole

Cat. No.: B2947414
CAS No.: 1282516-76-0
M. Wt: 364.222
InChI Key: DJXKEKYDVQEBBE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-propan-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN5/c1-8(2)22-15(19-9(3)21-22)13-7-18-14(20-13)11-5-4-10(16)6-12(11)17/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXKEKYDVQEBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2=CN=C(N2)C3=C(C=C(C=C3)Br)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole involves multiple steps, starting from readily available precursorsThe final step involves the formation of the triazole ring under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Alkylation and Cyclization for Oxazepine Derivatives

The compound undergoes N-alkylation with 1,3-dioxolan-2-one (ethylene carbonate) to form 2-(2-(4-bromo-2-fluorophenyl)-4-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-1H-imidazol-1-yl)ethanol (14 ). Subsequent cyclization with aqueous KOH and methyltributylammonium chloride produces 9-bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d] oxazepine (III ) .

Reaction TypeReagents/ConditionsProductYield
Alkylation1,3-dioxolan-2-one, 80°C14 72%
CyclizationKOH, H₂O, MTBACIII 68%

Cross-Coupling Reactions

The bromine substituent on the phenyl ring enables Suzuki–Miyaura cross-coupling with arylboronic acids. For example:

  • Reaction with ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (IV ) under Pd catalysis (PdCl₂(dppf)) yields 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d] oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide (I ), a kinase inhibitor precursor .

Coupling PartnerCatalystConditionsProductYield
IV PdCl₂(dppf)KOAc, EtOH/iPrOHI 85%

Functional Group Transformations

  • Reduction : The ketone group in intermediate 13 can be reduced using NaBH₄ in ethanol (45–50°C) to form secondary alcohols, though this is not directly applied to the final compound .

  • Halogen Exchange : The bromine atom may undergo nucleophilic substitution (e.g., with amines or alkoxides) under Pd/copper catalysis, though specific examples are not documented in the reviewed literature.

Key Research Findings

  • Regioselectivity : The 1,2,4-triazole core directs electrophilic substitutions to the C-5 position due to electronic and steric effects .

  • Biological Relevance : Derivatives like I show potent kinase inhibition (IC₅₀ < 10 nM) in anticancer assays .

  • Stability : The compound is stable under acidic and basic conditions but sensitive to strong oxidizing agents.

Scientific Research Applications

5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1282516-76-0
  • Molecular Formula : C₁₅H₁₅BrFN₅
  • Molecular Weight : 364.22 g/mol
  • Structural Features : Combines a 1H-imidazole core substituted with a 4-bromo-2-fluorophenyl group at position 2 and a 1-isopropyl-3-methyl-1H-1,2,4-triazole moiety at position 4. The bromo and fluoro substituents enhance electronic and steric properties, while the isopropyl group contributes to lipophilicity .

The compound is commercially available in milligram to kilogram quantities (e.g., Shanghai Yuanye Bio-Technology) .

Comparison with Structurally Similar Compounds

Compound 6m: 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Molecular Formula : C₂₂H₁₅BrN₄OS
  • Key Differences :
    • Core Structure : Benzoxazole-triazole-thione hybrid vs. imidazole-triazole in the target compound.
    • Substituents : Lacks fluorine but includes a thione group (–C=S), which enhances hydrogen-bonding capacity.
    • Spectroscopy :
  • 1H-NMR : Aromatic protons at δ 6.10–8.01 ppm, triazole proton at δ 9.51 ppm .
  • IR : C=S stretch at 1212 cm⁻¹, absent in the target compound .
    • Bioactivity : Thione-containing compounds often exhibit antimicrobial or antioxidant activity, whereas imidazole-triazoles are explored for kinase inhibition .

Compounds 4 and 5: Fluorophenyl-Thiazole-Triazole Hybrids

  • Structures :
    • 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
    • 5 : 4-(4-Fluorophenyl) analog of 3.
  • Key Differences :
    • Core : Thiazole-pyrazole-triazole vs. imidazole-triazole in the target.
    • Crystallography : Both are isostructural (triclinic, P 1̄), with two independent molecules per asymmetric unit. Halogen substitution (Cl vs. F) minimally affects packing but alters molecular dipole moments .
    • Planarity : The target’s imidazole-triazole system is more planar compared to the twisted pyrazole-thiazole framework in 4 and 5 .

Compound 5g: 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

  • Structure : Oxadiazole core with bromophenyl and methoxyphenyl groups.
  • Key Differences :
    • Electronics : Oxadiazoles are stronger π-electron acceptors than triazoles, influencing charge-transfer interactions.
    • Synthesis : Prepared via cyclodehydration of tetrazoles and carboxylic acids, contrasting with the target’s likely amine-aldehyde cyclocondensation .

Structural and Functional Analysis

Halogen Effects:

  • Bromo vs. Fluoro : Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions in the target compound, while fluorine’s electronegativity improves metabolic stability .
  • Positional Isomerism : The 2-fluoro substituent in the target’s phenyl group may induce steric hindrance absent in 4-bromo analogs like 6m .

Spectroscopic Signatures:

Feature Target Compound Compound 6m
Aromatic 1H-NMR δ 6.5–8.2 (m, Ar–H) δ 6.10–8.01 (m, Ar–H)
Triazole Proton δ ~8.5 (s, 1H) δ 9.51 (s, 1H)
IR Stretch (C–X) C–Br ~550 cm⁻¹ C–Br ~533 cm⁻¹

Crystallographic Insights:

  • Software : Structures of analogs (e.g., 4, 5) were refined using SHELXL, highlighting the importance of software like SHELX and ORTEP-3 for modeling halogen interactions .
  • Packing : The target’s isopropyl group may disrupt π-stacking observed in planar analogs like 5g .

Biological Activity

5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H15BrFN5C_{15}H_{15}BrFN_{5}, with a molecular weight of approximately 364.22 g/mol. The structure includes an imidazole ring and a triazole moiety, with bromine and fluorine substituents that may enhance its reactivity and biological properties .

While specific mechanisms for this compound are not fully elucidated due to limited research data, triazoles are known to exhibit a variety of biological activities. They often act as inhibitors of cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi. This mechanism is similar to established antifungal agents like fluconazole and itraconazole .

Antifungal Activity

Triazoles have been widely recognized for their antifungal properties. The presence of both bromine and fluorine in the structure of this compound suggests enhanced efficacy against specific fungal strains. Preliminary studies indicate that it may inhibit fungal growth by disrupting ergosterol synthesis .

Antibacterial and Anticancer Properties

Some substituted triazoles have demonstrated antibacterial and anticancer activities. Although specific studies on this compound are scarce, its structural similarities to known anticancer agents like anastrozole suggest potential in this area .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the following:

Compound NameStructural FeaturesBiological Activity
FluconazoleTriazole ring + FluorineAntifungal
ItraconazoleTriazole ring + Alkyl groupsAntifungal
VoriconazoleTriazole ring + Aryl groupsAntifungal
AnastrozoleTriazole ring + Aromatic substitutionsAnticancer

Uniqueness : The incorporation of both bromine and fluorine may enhance bioactivity and selectivity against specific targets compared to other triazoles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions to introduce the 4-bromo-2-fluorophenyl group to the imidazole core. Solvent selection (e.g., DMF or THF) and temperature (80–120°C) significantly affect yield. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ are recommended for Suzuki-Miyaura coupling .
  • Data Example :

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF10072
Pd(OAc)₂THF8058

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

  • Methodology : Combine 1H^1H-NMR (δ 7.2–8.1 ppm for aromatic protons), 13C^{13}C-NMR (δ 120–150 ppm for triazole carbons), and HRMS. X-ray crystallography resolves ambiguities in substituent positioning .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?

  • Methodology : Determine solubility in DMSO (commonly >10 mM) and logP (estimated 3.2–3.8 via HPLC). Adjust buffer systems (e.g., PBS with 0.1% Tween-80) to mitigate aggregation in biological assays .

Q. What safety protocols are essential for handling brominated/fluorinated heterocycles?

  • Methodology : Use fume hoods, nitrile gloves, and sealed containers. Decompose waste with 10% NaOH/EtOH to avoid releasing toxic HBr/HF vapors .

Q. How is initial bioactivity screening performed for kinase or receptor targets?

  • Methodology : Use fluorescence polarization assays for binding affinity (IC₅₀) and cellular assays (e.g., HEK293 cells) for functional activity. Prioritize targets like EGFR or Aurora kinases due to triazole’s ATP-competitive motifs .

Advanced Research Questions

Q. How do substituents (e.g., bromo vs. fluoro, isopropyl vs. methyl) modulate target selectivity?

  • Methodology : Compare analogs via molecular docking (AutoDock Vina) and MD simulations. Fluorine’s electronegativity enhances binding to polar pockets, while bromine improves hydrophobic interactions. Isopropyl groups reduce metabolic clearance .
  • SAR Example :

SubstituentTarget A IC₅₀ (nM)Target B IC₅₀ (nM)
-Br12450
-F85120

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Methodology : Conduct forced degradation studies (40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS. The triazole ring is stable, but the imidazole may oxidize to imidazolidinone under acidic conditions .

Q. What computational strategies predict metabolite formation and toxicity?

  • Methodology : Use Schrödinger’s Metabolite Predictor and Derek Nexus. The methyl group on the triazole is a hotspot for CYP3A4-mediated oxidation, forming a reactive aldehyde intermediate. Mitigate via deuteration .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays). For example, IC₅₀ discrepancies may arise from varying Mg²⁺ levels (1 mM vs. 5 mM). Validate with orthogonal methods like SPR .

Q. What challenges arise during scale-up from milligram to gram synthesis?

  • Methodology : Optimize column-free purification (e.g., trituration with hexane/EtOAc). Control exotherms in bromination steps using jacketed reactors. Pilot batches show 15% yield drop due to imidazole ring dimerization .

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